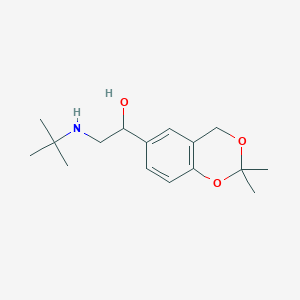

Salbutamol Acétonide

Vue d'ensemble

Description

Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Synthesis Analysis

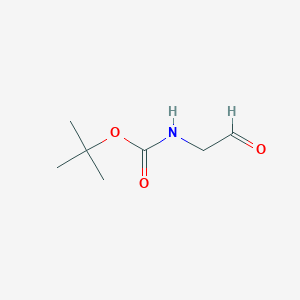

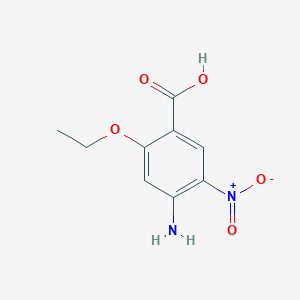

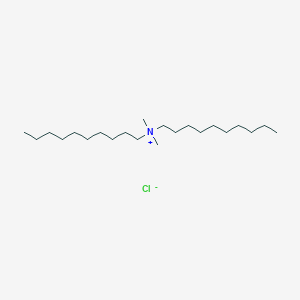

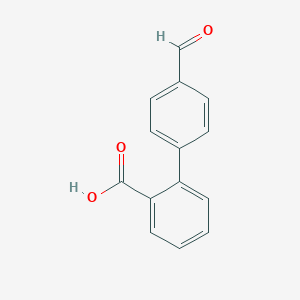

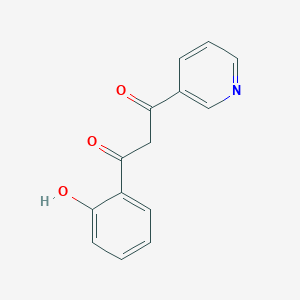

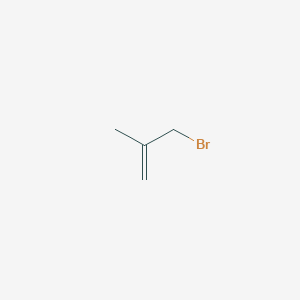

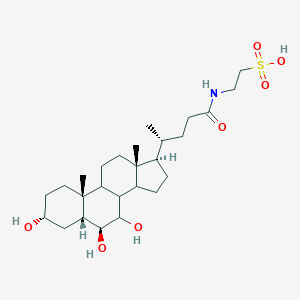

The synthesis of Salbutamol involves several steps, starting from 4-hydroxyacetophenone . The process includes chloromethylation, acylation, bromination, and reaction with N-(tert-butyl)benzylamine (TBBA) .Molecular Structure Analysis

Salbutamol’s molecular structure consists of a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It also contains 1 secondary amine (aliphatic), 2 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, and 1 secondary alcohol .Chemical Reactions Analysis

Salbutamol can interact with other drugs, leading to clinically relevant drug interactions . For example, it has been reported to interact with beta-blockers, anticholinergics, other classes of bronchodilators, corticosteroids, and others .Physical and Chemical Properties Analysis

Salbutamol’s physical and chemical properties are influenced by its potent smooth muscle relaxant properties, which allow the inhibition of bronchial smooth muscle contraction and subsequent bronchodilation .Applications De Recherche Scientifique

Gestion de l'asthme

Le Salbutamol Acétonide est principalement utilisé comme un β2-agoniste à action courte (SABA) pour le traitement de l'asthme. Il agit en relaxant les muscles des voies respiratoires, ce qui entraîne une bronchodilatation et facilite le flux d'air vers les poumons . Cette action rapide en fait un médicament essentiel pour les crises d'asthme aiguës, offrant un soulagement rapide des symptômes tels que les sifflements, la toux et l'essoufflement.

Maladie pulmonaire obstructive chronique (MPOC)

Dans la gestion de la MPOC, le this compound est utilisé pour soulager les symptômes tels que l'essoufflement et la toux persistante. Il est particulièrement efficace pour gérer les exacerbations et améliorer la fonction pulmonaire, mesurée par le volume expiratoire forcé (VEMS) . Son rôle dans la MPOC est de fournir un soulagement symptomatique et d'améliorer la qualité de vie des patients.

Études d'interaction médicamenteuse

Les interactions du this compound avec d'autres médicaments sont un domaine de recherche important. Comprendre ses interactions pharmacocinétiques et pharmacodynamiques est crucial pour optimiser la polythérapie, en particulier chez les patients souffrant de multiples comorbidités . Ces études aident à identifier les effets indésirables potentiels et à élaborer des directives pour des combinaisons médicamenteuses sûres.

Adjuvant analgésique dans la colique rénale

Des recherches émergentes suggèrent que le this compound pourrait jouer un rôle d'adjuvant analgésique dans la prise en charge de la colique rénale. Des essais cliniques étudient son efficacité à réduire la douleur associée aux calculs rénaux en ciblant les causes physiologiques de la douleur telles que le spasme urétéral .

Mécanisme D'action

Target of Action

Salbutamol, also known as Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are located in the lungs, specifically on the muscles surrounding the airways . The drug is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .

Mode of Action

Salbutamol is a beta-2 adrenergic receptor agonist . It works by stimulating these receptors, leading to relaxation of the smooth muscle in the airways . This action results in bronchodilation, or the widening of the bronchi, which allows for increased airflow to the lungs .

Biochemical Pathways

Upon activation by Salbutamol, the beta-2 adrenergic receptors on airway smooth muscle are Gs coupled, leading to the activation of adenylate cyclase . This increases the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP), promoting bronchodilation .

Pharmacokinetics

Salbutamol is metabolized almost exclusively by sulphotransferase (SULT) 1 A3 to an inactive metabolite . The R-isomer of Salbutamol is metabolized up to 12 times faster than the S-isomer . This leads to relatively higher plasma concentrations of the S-isomer following all routes of administration, particularly following oral administration due to extensive metabolism by the intestine . Both enantiomers are actively excreted into the urine .

Result of Action

The primary result of Salbutamol’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used for the acute prophylaxis against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .

Action Environment

Interindividual variability, influenced by patient-specific factors including age, weight, gender, race, and genetics, among others, contributes to variations in therapeutic response . For instance, patients with asthma appear to have less drug delivered to the lung following inhaled administration because of their narrowed airways . Therefore, the environment in which Salbutamol acts can significantly influence its efficacy and stability.

Safety and Hazards

Orientations Futures

The pharmacotherapeutic strategy for respiratory diseases often involves the combination of different drugs with different mechanisms of action. Salbutamol is frequently paired with inhaled corticosteroids (ICS). More than a thousand Salbutamol interactions have been reported, pointing out significant gaps in the knowledge of drug-drug interactions .

Analyse Biochimique

Biochemical Properties

Salbutamol Acetonide interacts with beta2-adrenergic receptors, which are primarily found in the lungs . It is 29 times more selective for beta2 receptors than beta1 receptors . This interaction triggers a series of biochemical reactions that lead to the relaxation of smooth muscle in the airways, thereby alleviating symptoms of conditions like asthma and COPD .

Cellular Effects

Salbutamol Acetonide has significant effects on various types of cells, particularly those in the lungs. It opens up the medium and large airways in the lungs . It also stimulates potassium flow into cells, thus lowering the potassium in the blood . Furthermore, it has been shown to reduce the symptoms of newborns and adolescents with myasthenia gravis and transient neonatal myasthenia gravis .

Molecular Mechanism

The molecular mechanism of Salbutamol Acetonide involves its binding to beta2-adrenergic receptors, leading to the relaxation of airway smooth muscle . This is achieved through the activation of adenyl cyclase, resulting in the conversion of ATP to cyclic AMP . This process promotes bronchodilation and relieves symptoms experienced during an acute asthma episode .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salbutamol Acetonide have been observed to change over time. For instance, ®-Salbutamol is metabolised up to 12 times faster than (S)-Salbutamol, leading to relatively higher plasma concentrations of (S)-Salbutamol following all routes of administration . This is particularly notable following oral administration due to extensive metabolism by the intestine .

Dosage Effects in Animal Models

In animal models, the effects of Salbutamol Acetonide vary with different dosages. For horses with equine asthma, a single dose of 500 mcg of albutamol (salbutamol) every 2 hours as needed is recommended . This dosage has been shown to elicit an equal or slightly larger response than an equivalent dose of the racemic mixture .

Metabolic Pathways

Salbutamol Acetonide is metabolised almost exclusively by sulphotransferase (SULT) 1 A3 to an inactive metabolite . This metabolic pathway involves the conversion of Salbutamol Acetonide to its inactive form, which is then excreted from the body .

Transport and Distribution

Salbutamol Acetonide is transported and distributed within cells and tissues in a manner that is influenced by its interactions with beta2-adrenergic receptors . Its distribution is particularly notable in the lungs, where it binds to beta2 receptors and exerts its bronchodilatory effects .

Subcellular Localization

The subcellular localization of Salbutamol Acetonide is primarily at the beta2-adrenergic receptors, which are predominantly located on the outer membrane of lung cells . Here, Salbutamol Acetonide binds to these receptors and triggers a series of biochemical reactions that lead to the relaxation of airway smooth muscle .

Propriétés

IUPAC Name |

2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNNRZNBSYVOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135858 | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54208-72-9 | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54208-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

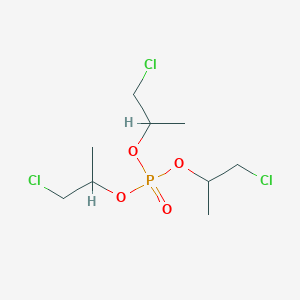

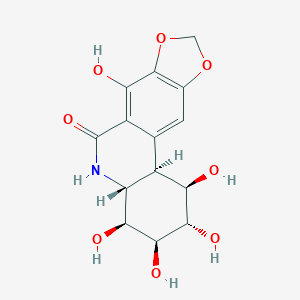

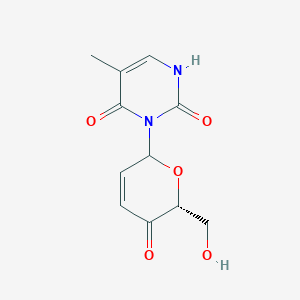

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)

![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)